3',4'-Dimethoxy-2'-hydroxychalcone

Antiprotozoal Leishmaniasis Drug Discovery

Select 3',4'-Dimethoxy-2'-hydroxychalcone (≥98%) for reproducible SAR studies against Leishmania donovani (EC₅₀ 0.39–0.41 µg/mL) or as a negative control in inflammation/melanogenesis assays. Its 3',4'-dimethoxy substitution confers a unique pharmacological fingerprint distinct from active analogs (e.g., 4′,6′-DMC), ensuring assay specificity. Ideal as a synthetic building block.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 82964-34-9
Cat. No. B7812793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dimethoxy-2'-hydroxychalcone
CAS82964-34-9
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)OC
InChIInChI=1S/C17H16O4/c1-20-15-11-9-13(16(19)17(15)21-2)14(18)10-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b10-8+
InChIKeyDQPDCCTVAXUNSG-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dimethoxy-2'-hydroxychalcone (CAS 82964-34-9): Sourcing Specifications and Bioactivity Profile


3',4'-Dimethoxy-2'-hydroxychalcone (also named 2'-hydroxy-3',4'-dimethoxychalcone) is a synthetic chalcone derivative within the flavonoid family, characterized by a 2'-hydroxyl group and methoxy substitutions at the 3' and 4' positions on the A-ring . This compound, with molecular formula C₁₇H₁₆O₄ and molecular weight 284.31 g/mol , serves as both a fine chemical intermediate for organic synthesis and a bioactive scaffold with demonstrated in vitro antiprotozoal and anti-inflammatory properties [1]. Its substitution pattern distinguishes it from other dimethoxychalcones, leading to a unique pharmacological fingerprint that is not interchangeable with closely related analogs.

3',4'-Dimethoxy-2'-hydroxychalcone: Why Substitution with Other Dimethoxychalcones Alters Biological Outcome


Subtle positional variations in methoxy and hydroxyl substituents on the chalcone scaffold dramatically alter biological activity and target selectivity [1]. For instance, among a series of eight 2′-hydroxy-dimethoxychalcones evaluated under identical conditions, only specific substitution patterns (4′,6′-DMC, 2,6′-DMC, 3,6′-DMC) exhibited potent anti-inflammatory and anti-melanogenic effects, while 3′,4′-DMC did not [2]. Similarly, antiprotozoal efficacy varies widely; 3′,4′-DMC demonstrates moderate leishmanicidal activity (EC₅₀ 0.39–0.41 µg/mL) that is distinct from both more active and less active analogs [3]. Consequently, substituting 3′,4′-DMC with an in-class analog without empirical validation risks nullifying expected experimental outcomes, making precise compound selection essential for reproducible research.

3',4'-Dimethoxy-2'-hydroxychalcone: Head-to-Head Comparative Performance Data


Leishmanicidal Activity: Intracellular Amastigote Inhibition Compared to In-Class Chalcones

In a panel of 20 naturally occurring chalcones, 2'-hydroxy-3,4-dimethoxychalcone (3',4'-DMC) demonstrated significant inhibition of intracellular Leishmania donovani amastigotes with an EC₅₀ ranging from 0.39 to 0.41 µg/mL [1]. This places it within a cluster of moderately active chalcones alongside 2′,4′-dihydroxy-4-methoxychalcone and 2-hydroxy-4,4′-dimethoxychalcone, all exhibiting similar potency against the intracellular stage [1]. In contrast, the broader chalcone set showed EC₅₀ values against extracellular promastigotes spanning from 0.07 to 2.01 µg/mL, highlighting that 3',4'-DMC's activity is neither the most nor least potent, but rather occupies a defined intermediate tier useful for structure-activity relationship (SAR) studies [1].

Antiprotozoal Leishmaniasis Drug Discovery

Anti-Inflammatory Activity: Direct Comparison with 4',6'-Dimethoxy and Other Analogs

In a head-to-head comparative study of eight 2′-hydroxy-dimethoxychalcones, only 4′,6′-DMC, 2,6′-DMC, and 3,6′-DMC demonstrated potent anti-inflammatory and anti-melanogenic effects, while 3′,4′-DMC did not exhibit significant activity in these assays [1]. The active compounds reduced LPS-induced NO production, inflammatory cytokines, and iNOS/COX-2 protein expression, whereas 3′,4′-DMC showed a notably weaker or absent effect under identical experimental conditions [1]. This directly contrasts with its leishmanicidal profile, underscoring its unique selectivity.

Anti-inflammatory Melanogenesis Inflammation Mediators

Cytotoxicity Profile Against Mammalian Host Cells

In the leishmanicidal screening, 2'-hydroxy-3,4-dimethoxychalcone exhibited cytotoxicity against murine bone marrow-derived macrophages with an EC₅₀ between 0.19 and 2.06 µg/mL [1]. This cytotoxicity range overlaps with its antileishmanial EC₅₀ (0.39–0.41 µg/mL), indicating a relatively narrow selectivity window [1]. For comparison, some chalcones in the same study showed more favorable selectivity indices, while others were more cytotoxic [1].

Cytotoxicity Selectivity Index Safety Assessment

Synthetic Utility: Defined Purity and Commercial Availability for Scaffold Diversification

3',4'-Dimethoxy-2'-hydroxychalcone is commercially available as a fine chemical with a minimum purity specification of 95% (HPLC) . It is explicitly marketed as a building block for the synthesis of more complex molecules and as a scaffold for derivatization . Unlike some chalcones that are primarily natural products, this compound's synthetic accessibility and defined purity make it a reliable starting material for parallel synthesis and SAR expansion.

Organic Synthesis Building Block Chemical Intermediate

3',4'-Dimethoxy-2'-hydroxychalcone: Optimal Use Cases Based on Comparative Evidence


Antiprotozoal Drug Discovery: A Moderate-Activity Scaffold for SAR Exploration

Use 3',4'-Dimethoxy-2'-hydroxychalcone as a starting point for structure-activity relationship (SAR) studies targeting Leishmania donovani. Its established EC₅₀ of 0.39–0.41 µg/mL against intracellular amastigotes [1] positions it as a moderately active scaffold. Medicinal chemists can synthesize derivatives to improve potency and selectivity, leveraging the existing cytotoxicity data (EC₅₀ 0.19–2.06 µg/mL) [1] to guide optimization toward a better therapeutic index.

Selectivity Control in Anti-Inflammatory/Melanogenesis Assays

Employ 3',4'-Dimethoxy-2'-hydroxychalcone as a negative control or selectivity benchmark in cellular assays for inflammation and melanogenesis. Direct comparative studies demonstrate that this compound lacks the potent activity observed for 4′,6′-DMC, 2,6′-DMC, and 3,6′-DMC [2]. Its inclusion in screening panels helps validate that observed effects are specific to the active comparator structures rather than a general chalcone class effect.

Organic Synthesis: A Defined Building Block for Chalcone-Derived Libraries

Utilize 3',4'-Dimethoxy-2'-hydroxychalcone as a reliable synthetic intermediate for constructing focused libraries of flavonoid-like compounds. Its commercial availability at ≥95% purity and its classification as a fine chemical building block make it suitable for parallel synthesis, medicinal chemistry optimization, and the preparation of flavone derivatives via oxidative cyclization. The defined purity minimizes batch-to-batch variability in synthetic workflows.

Reference Standard for Analytical Method Development

Apply 3',4'-Dimethoxy-2'-hydroxychalcone as a reference standard in HPLC or LC-MS method development for the analysis of chalcone-containing natural product extracts or synthetic mixtures. Its well-defined structure, CAS registry (82964-34-9), and availability from multiple chemical suppliers support its use in retention time locking and calibration curve generation, provided that the user verifies identity and purity per supplier guidance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',4'-Dimethoxy-2'-hydroxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.